![molecular formula C11H18Cl2N2O2 B2379928 2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride CAS No. 1955498-53-9](/img/structure/B2379928.png)
2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride” is a chemical compound with the CAS number 1955498-53-9 . It has a molecular weight of 281.18 and a molecular formula of C11H18Cl2N2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (NH2), a carboxyl group (COOH), and a phenylethylamino side chain, all attached to a central carbon . This structure is similar to the general structure of alpha-amino acids .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.18 and a molecular formula of C11H18Cl2N2O2 . Other physical and chemical properties such as boiling point or solubility are not specified in the available resources .Scientific Research Applications
Corrosion Inhibition
A study synthesized amino acid-based corrosion inhibitors, including 2-amino-3-[(1-phenylethyl)amino]propanoic acid derivatives. These compounds demonstrated significant corrosion inhibition for mild steel, with one derivative exhibiting up to 96.08% inhibition efficiency at a low concentration. The inhibitors effectively increased polarization resistance and reduced double-layer capacitance, indicating strong adsorption on the metal surface. This finding suggests the potential of these derivatives in industrial applications to protect metals from corrosion (Srivastava et al., 2017).
Antimicrobial and Anti-Tubercular Activities
Another study focused on the biological activities of Schiff bases derived from 2-amino-3-[(1-phenylethyl)amino]propanoic acid. These compounds showed remarkable antimicrobial activities and were also effective in anti-tubercular studies. The polymers doped with these compounds displayed properties that could be leveraged in medical and pharmaceutical fields, suggesting their use in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Polymer Modification
A study explored the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds, including 2-amino-3-[(1-phenylethyl)amino]propanoic acid derivatives. These modifications enhanced the hydrogels' swelling degree and improved their thermal stability. The modified polymers showed promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-amino-3-(1-phenylethylamino)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-8(9-5-3-2-4-6-9)13-7-10(12)11(14)15;;/h2-6,8,10,13H,7,12H2,1H3,(H,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPWWNNZHFJTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

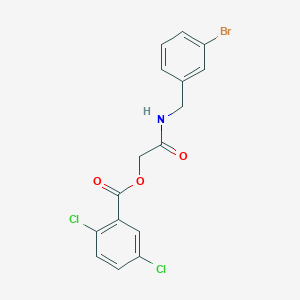
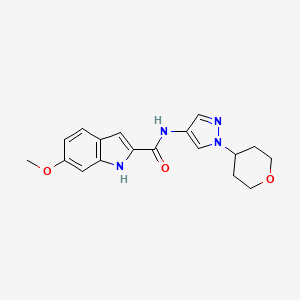
![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B2379851.png)
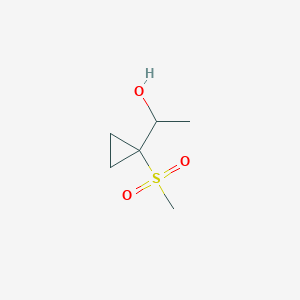
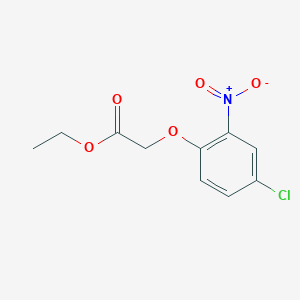
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2379854.png)
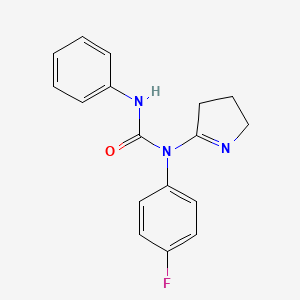
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(3-nitrophenyl)-3H-isoindol-1-ylidene]prop-2-enamide](/img/structure/B2379857.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B2379859.png)
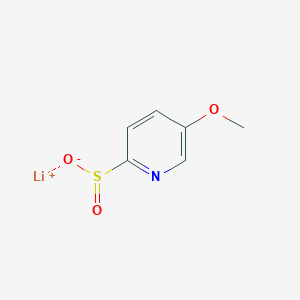
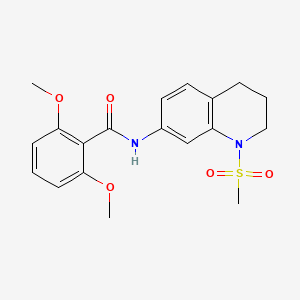
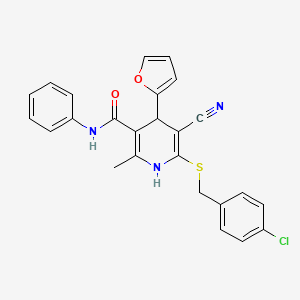
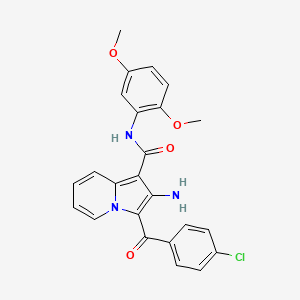
![2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2379866.png)